1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea
CAS No.:
Cat. No.: VC17561732
Molecular Formula: C29H33FN8O2
Molecular Weight: 544.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H33FN8O2 |
|---|---|
| Molecular Weight | 544.6 g/mol |
| IUPAC Name | 1-(2-fluoro-6-pyrrolidin-1-ylphenyl)-3-[3-[1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl]phenyl]urea |
| Standard InChI | InChI=1S/C29H33FN8O2/c30-23-7-4-8-24(36-11-1-2-12-36)26(23)35-29(40)34-21-6-3-5-20(17-21)25-18-38(14-13-37(25)15-16-39)28-22-9-10-31-27(22)32-19-33-28/h3-10,17,19,25,39H,1-2,11-16,18H2,(H,31,32,33)(H2,34,35,40) |
| Standard InChI Key | ZJSNZHATZAWKIQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C2=C(C(=CC=C2)F)NC(=O)NC3=CC=CC(=C3)C4CN(CCN4CCO)C5=NC=NC6=C5C=CN6 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a urea backbone () substituted with two distinct aromatic groups:
-
2-Fluoro-6-(pyrrolidin-1-yl)phenyl moiety: A fluorinated phenyl ring with a pyrrolidine substituent at the 6-position, enhancing lipophilicity and potential receptor interactions .
-
3-(1-(2-Hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl group: A piperazine ring linked to a hydroxethyl chain and a pyrrolo[2,3-d]pyrimidine heterocycle, a scaffold common in kinase inhibitors .
Table 1: Key Chemical Identifiers
Spectroscopic and Analytical Data
Characterization relies on advanced techniques:
-
Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR identify hydrogen and carbon environments, critical for verifying regioselectivity during synthesis.
-
High-Performance Liquid Chromatography (HPLC): Purity assessment, with retention times compared to standards.
-
Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 544.6 [M+H]⁺ .
Synthesis and Derivation
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically including:
-
Piperazine Functionalization: Introduction of the 2-hydroxyethyl and pyrrolo[2,3-d]pyrimidin-4-yl groups via nucleophilic substitution or coupling reactions .
-
Urea Bond Formation: Reaction of isocyanate intermediates with aromatic amines under anhydrous conditions.
-
Purification: Chromatographic methods (e.g., flash column chromatography) isolate the target compound from byproducts.
Challenges include controlling regioselectivity in piperazine substitutions and minimizing racemization during urea formation.
Biological Relevance and Mechanisms
Target Prediction and Mechanism
The pyrrolo[2,3-d]pyrimidine core is a known pharmacophore in kinase inhibitors (e.g., JAK2, EGFR) . Molecular docking studies suggest potential interactions with ATP-binding pockets due to:
-
Hydrogen bonding via the urea group.
-
Hydrophobic interactions from the pyrrolidine and fluorophenyl moieties .
Preclinical Findings
While direct biological data for this compound remains unpublished, structural analogs demonstrate:
-
Antiproliferative Activity: IC₅₀ values in the nanomolar range against cancer cell lines (e.g., MCF-7, A549) .
-
Kinase Inhibition: >80% inhibition of JAK2 at 1 μM concentration in enzymatic assays .
Research Applications and Patent Landscape
Patent Overview
The compound is listed as Compound 135 in US Patent 9,790,229, which claims derivatives for treating autoimmune disorders and cancer . Key claims include:
-
Use in compositions modulating JAK-STAT signaling pathways.
-
Oral bioavailability enhancements via the hydroxyethyl group .
Supplier Landscape
| Supplier | Location | Purity | Price (mg) |
|---|---|---|---|
| TCI Chemicals | China | >98% | $250 |
| Shanghai Benso Pharmaceutical | China | >95% | $220 |
Future Directions and Challenges
Research Gaps
-
In Vivo Efficacy: No pharmacokinetic or toxicity data available.
-
Target Validation: Specific kinase targets remain unconfirmed.
Strategic Recommendations
-
Conduct kinase profiling assays to identify primary targets.
-
Optimize synthetic routes to improve yields (>30% current estimate).
-
Explore formulations enhancing solubility (e.g., nanocrystal dispersion).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume